molecular formula C16H14N4OS B2584785 N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235647-26-3

N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No. B2584785
CAS RN: 1235647-26-3
M. Wt: 310.38
InChI Key: AMZYAXDHANJVBH-UHFFFAOYSA-N
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Description

“N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide” is a compound that belongs to the thiazole family. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available in the retrieved papers, thiazole compounds are generally synthesized through various chemical reactions. For instance, one method involves the reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method can be optimized in the selection of temperature and the use of solvent .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactivity of thiazoles can be influenced by the Huckel charge distribution on thiazole ring atoms, as well as substituents on different positions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Antimicrobial and Antitumor Activities

  • Pyrazole derivatives, including those similar to N-phenethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, have shown promise in antimicrobial and antitumor activities. For instance, studies on pyrazolopyridines revealed their significant antioxidant, antitumor, and antimicrobial effects, highlighting the chemical's potential in therapeutic applications (El‐Borai et al., 2013).

Inhibitory Effects on Photosynthetic Electron Transport

  • Research on pyrazole derivatives has demonstrated their ability to act as inhibitors of photosynthetic electron transport. This effect is comparable to commercial herbicides, indicating the potential use of these compounds in agricultural chemistry (Vicentini et al., 2005).

Antimycobacterial Activity

  • Compounds structurally related to this compound have been synthesized and tested against Mycobacterium tuberculosis. These studies found that certain derivatives exhibited activity that was significantly potent compared to conventional drugs like pyrazinamide, showcasing a potential route for developing new antimycobacterial agents (Gezginci et al., 1998).

Antidepressant Potential

  • The antidepressant potential of pyrazoline carboxamides, including structures analogous to this compound, has been explored. These compounds have been evaluated using behavioral models, showing promising results as potential antidepressant candidates (Mathew et al., 2014).

Ethylene Biosynthesis Inhibition

  • Pyrazinamide and its derivatives have been identified as inhibitors of ethylene biosynthesis, which is crucial for fruit ripening and flower senescence. This finding indicates the potential agricultural application of these compounds in extending the shelf life of fruits and flowers (Sun et al., 2017).

Antibacterial and Antifungal Effects

  • The synthesis and evaluation of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide have shown significant antibacterial and antifungal activities, suggesting its utility in combating infectious diseases (Senthilkumar et al., 2021).

Future Directions

Thiazoles have been the focus of many research studies due to their diverse biological activities . Future research could focus on synthesizing new thiazole derivatives with variable substituents as target structures, and evaluating their biological activities . This could lead to the discovery of new compounds with potent biological activities and lesser side effects .

properties

IUPAC Name

N-(2-phenylethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(19-7-6-12-4-2-1-3-5-12)14-11-22-16(20-14)13-10-17-8-9-18-13/h1-5,8-11H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZYAXDHANJVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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